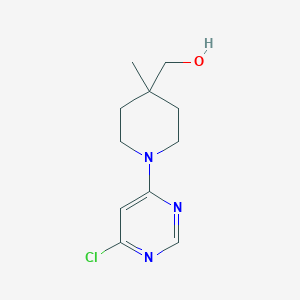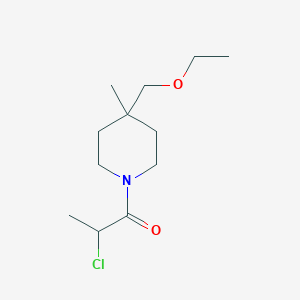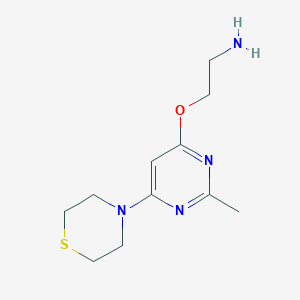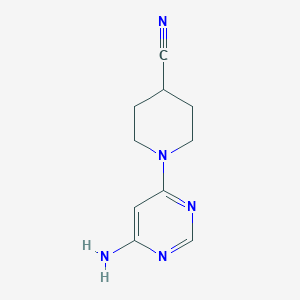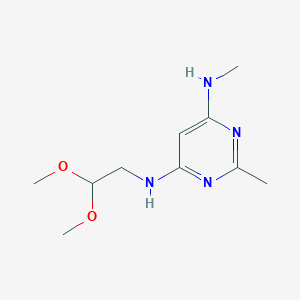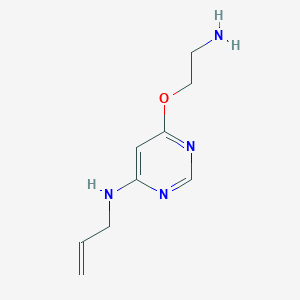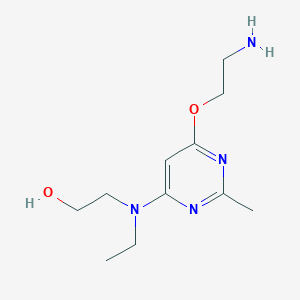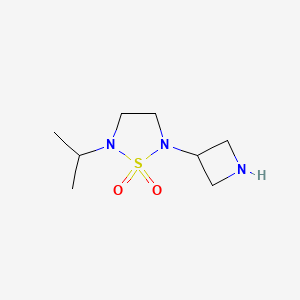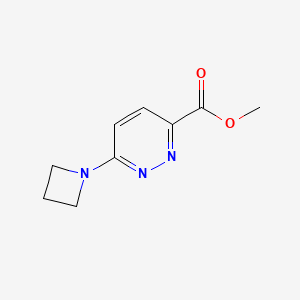
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
説明
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (FEPT) is a novel organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, which can be used in various biochemical and physiological experiments, as a precursor for synthesis of other compounds, and in drug discovery. FEPT is a relatively new compound that has recently been gaining attention due to its unique properties and potential applications.
科学的研究の応用
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It can be used as a precursor for the synthesis of other compounds, such as 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanal ((1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol-aldehyde). (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can also be used in drug discovery, as it is a highly versatile compound that can be used to synthesize a variety of compounds with different properties. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be used in various biochemical and physiological experiments, such as enzyme inhibition and protein-ligand binding studies.
作用機序
The exact mechanism of action of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is not yet known, but it is believed to be mediated through its ability to interact with various proteins and enzymes in the body. (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is thought to interact with proteins and enzymes through its hydrophobic nature, as well as its ability to form hydrogen bonds with target molecules. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is believed to interact with proteins and enzymes through its ability to form covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. Additionally, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been shown to have an anti-inflammatory effect, as well as an effect on the central nervous system, including the modulation of GABAergic and glutamatergic neurotransmission.
実験室実験の利点と制限
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is highly stable. Additionally, it is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. However, (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol also has some limitations, such as its relatively low solubility in water and its potential to interact with other compounds in the environment.
将来の方向性
The potential applications of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol are still being explored. Future research could focus on its use in drug discovery, as well as its potential therapeutic applications. Additionally, further research could focus on the mechanism of action of (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, as well as its potential toxicity and side effects. Other possible future directions include the development of more efficient synthesis methods, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
特性
IUPAC Name |
[1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVDXSKAZFBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



